N~1~-(2,6-DICHLOROPHENYL)-2-[4-(2-THIENYLSULFONYL)PIPERAZINO]ACETAMIDE
Overview
Description
N~1~-(2,6-DICHLOROPHENYL)-2-[4-(2-THIENYLSULFONYL)PIPERAZINO]ACETAMIDE is a synthetic organic compound It is characterized by the presence of a dichlorophenyl group, a thienylsulfonyl group, and a piperazinylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,6-DICHLOROPHENYL)-2-[4-(2-THIENYLSULFONYL)PIPERAZINO]ACETAMIDE typically involves multiple steps:
Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 2 and 6 positions.
Introduction of the thienylsulfonyl group: This step involves the sulfonylation of a thiophene ring to form the thienylsulfonyl intermediate.
Formation of the piperazinylacetamide moiety: This step involves the reaction of piperazine with an acylating agent to form the piperazinylacetamide intermediate.
Coupling of intermediates: The final step involves the coupling of the dichlorophenyl, thienylsulfonyl, and piperazinylacetamide intermediates under appropriate reaction conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2,6-DICHLOROPHENYL)-2-[4-(2-THIENYLSULFONYL)PIPERAZINO]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the thienylsulfonyl group.
Reduction: Reduction reactions may target the dichlorophenyl or thienylsulfonyl groups.
Substitution: The compound may undergo substitution reactions, particularly at the piperazinylacetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be employed.
Substitution: Various nucleophiles or electrophiles may be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield dechlorinated or desulfonylated products.
Scientific Research Applications
N~1~-(2,6-DICHLOROPHENYL)-2-[4-(2-THIENYLSULFONYL)PIPERAZINO]ACETAMIDE may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: As a potential drug candidate for various therapeutic applications.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2,6-DICHLOROPHENYL)-2-[4-(2-THIENYLSULFONYL)PIPERAZINO]ACETAMIDE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
N~1~-(2,6-DICHLOROPHENYL)-2-[4-(2-THIENYLSULFONYL)PIPERAZINO]ACETAMIDE analogs: Compounds with similar structures but different substituents.
Other piperazinylacetamide derivatives: Compounds with the piperazinylacetamide moiety but different aromatic groups.
Uniqueness
This compound may be unique in its specific combination of functional groups, which could confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(2,6-dichlorophenyl)-2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O3S2/c17-12-3-1-4-13(18)16(12)19-14(22)11-20-6-8-21(9-7-20)26(23,24)15-5-2-10-25-15/h1-5,10H,6-9,11H2,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKMLRZNSMPXCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C=CC=C2Cl)Cl)S(=O)(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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